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Compound of Interest

Compound Name: Tripropyl borate

Cat. No.: B1346979 Get Quote

For researchers, scientists, and drug development professionals, unambiguous structural

confirmation of chemical compounds is paramount. This guide provides a comprehensive

comparison of spectroscopic data to definitively identify tripropyl borate and distinguish it from

its synthetic precursors and a common structural isomer.

This report details the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic signatures of tripropyl borate. By comparing this data with that of its starting

materials, n-propanol and boric acid, as well as an alternative borate ester, triisopropyl borate,

a clear and robust method for structural verification is established. All experimental data is

summarized in comparative tables, and detailed protocols for data acquisition are provided.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹¹B

NMR, and IR spectroscopy for tripropyl borate and related compounds.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
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Compound
Chemical Shift (δ)
ppm

Assignment Multiplicity

Tripropyl Borate 3.72[1] -OCH₂CH₂CH₃ Triplet (t)

1.62[1] -OCH₂CH₂CH₃ Sextet

0.92[1] -OCH₂CH₂CH₃ Triplet (t)

n-Propanol ~3.58 -CH₂-OH Triplet (t)

~2.26 -OH
Singlet (s) or Broad

Singlet

~1.57 -CH₂- Sextet

~0.94 -CH₃ Triplet (t)

Triisopropyl Borate 4.33 -OCH(CH₃)₂ -

1.124 -OCH(CH₃)₂ -

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Compound Chemical Shift (δ) ppm Assignment

Tripropyl Borate 64.2[1] -OCH₂CH₂CH₃

25.8[1] -OCH₂CH₂CH₃

10.4[1] -OCH₂CH₂CH₃

n-Propanol ~64.5 -CH₂-OH

~26.5 -CH₂-

~10.5 -CH₃

Triisopropyl Borate 64.82 -OCH(CH₃)₂

24.43 -OCH(CH₃)₂

Table 3: ¹¹B NMR Spectral Data Comparison
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Compound Chemical Shift (δ) ppm

Tripropyl Borate 15-20

Boric Acid Varies with solvent and pH

Table 4: Infrared (IR) Spectroscopy Data Comparison

Compound
Key Absorption Bands
(cm⁻¹)

Assignment

Tripropyl Borate 2965.77, 2879.45 C-H stretch

1300-1500 B-O stretch

1081.62 O-C stretch

n-Propanol ~3300 (broad) O-H stretch

~2960, 2870 C-H stretch

~1050 C-O stretch

Boric Acid ~3200 (broad) O-H stretch

~1470 B-O stretch

~1195 B-O-H bend

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

¹¹B NMR Acquisition:

Pulse Program: Standard single-pulse experiment without proton decoupling.

Number of Scans: 256

Reference: BF₃·OEt₂ external standard.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples (tripropyl borate, n-propanol), a thin film is

prepared by placing a drop of the liquid between two potassium bromide (KBr) plates. For

solid samples (boric acid), a KBr pellet is prepared by grinding a small amount of the sample

with dry KBr powder and pressing the mixture into a translucent disk.

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Scan Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the empty sample compartment (for thin film) or a

pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow
The logical flow for the spectroscopic confirmation of the tripropyl borate structure is

illustrated in the following diagram.
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Workflow for Spectroscopic Confirmation of Tripropyl Borate
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Caption: Analytical workflow for confirming tripropyl borate structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1346979?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_NMR_Spectral_Data_of_Trialkyl_Borates.pdf
https://www.benchchem.com/product/b1346979#spectroscopic-analysis-to-confirm-tripropyl-borate-structure
https://www.benchchem.com/product/b1346979#spectroscopic-analysis-to-confirm-tripropyl-borate-structure
https://www.benchchem.com/product/b1346979#spectroscopic-analysis-to-confirm-tripropyl-borate-structure
https://www.benchchem.com/product/b1346979#spectroscopic-analysis-to-confirm-tripropyl-borate-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1346979?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

